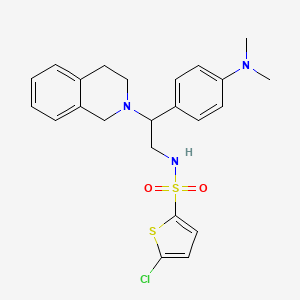

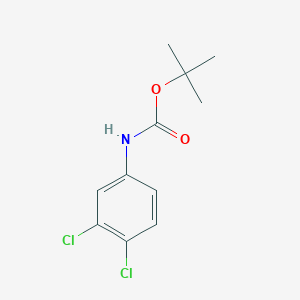

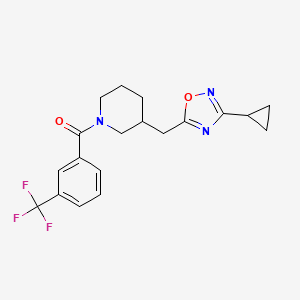

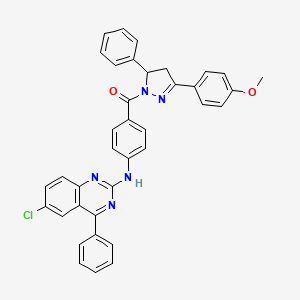

![molecular formula C13H18N2O3 B3003204 [4-(2-甲氧基苯基)哌嗪-1-基]乙酸 CAS No. 876603-01-9](/img/structure/B3003204.png)

[4-(2-甲氧基苯基)哌嗪-1-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

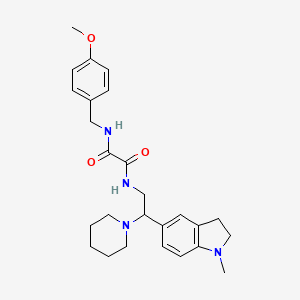

The synthesis of “[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid” and its derivatives has been studied in several papers . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .Molecular Structure Analysis

The molecular structure of “[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid” has been analyzed in several studies . The compound and its derivatives have been subjects of comparative analysis .Chemical Reactions Analysis

The chemical reactions involving “[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid” have been studied . For instance, compound 5a was found to inhibit the catalytical activity of PARP1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid” have been analyzed in several studies . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .科学研究应用

Alpha1-Adrenergic Receptor Modulation

- Application : [4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid derivatives have been studied as potential α1-AR antagonists. These compounds exhibit affinity for α1-AR subtypes and may have therapeutic implications for conditions like cardiac hypertrophy, hypertension, and depression .

Antimicrobial Activity

- Application : Some [4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid derivatives have shown promising antimicrobial activity. Docking simulations revealed interactions with oxidoreductase enzymes, suggesting potential as antimicrobial agents .

Neuroprotection Against Aluminum-Induced Neurotoxicity

- Application : A specific piperazine derivative containing [4-(2-methoxyphenyl)-piperazin-1-yl]-phenyl carbamic acid ethyl ester demonstrated protective effects against aluminum-induced neurotoxicity. In silico studies supported its potential as a neuroprotective agent .

Alzheimer’s Disease Research

- Application : [4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid derivatives have been investigated for their potential in AD treatment. Enhancing cholinergic transmission is a key strategy, and these compounds may contribute to novel therapies .

Central Nervous System Drug Discovery

- Application : Considering the role of α1-ARs in neurodegenerative and psychiatric conditions, compounds related to [4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid could be explored further for CNS disorders .

Other Potential Applications

作用机制

Target of Action

The primary target of [4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system, which is associated with memory and cognition . The compound also shows affinity for alpha1-adrenergic receptors , which are involved in various physiological responses such as contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound acts as an inhibitor of AChE , preventing the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition . This results in an increase in acetylcholine levels, enhancing cholinergic neurotransmission . It also interacts with alpha1-adrenergic receptors, but the exact nature of this interaction needs further investigation .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic pathway . This can have downstream effects on cognitive function, particularly memory . The interaction with alpha1-adrenergic receptors could potentially affect various physiological responses mediated by these receptors .

Pharmacokinetics

The compound has been found to have adequate pharmacokinetic properties, as supported by in silico studies . .

Result of Action

The inhibition of AChE and the resulting increase in acetylcholine levels can lead to improvements in cognitive function, particularly memory .

属性

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-18-12-5-3-2-4-11(12)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBXBAKQDBTDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)

![6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride](/img/structure/B3003128.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B3003139.png)

![Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-](/img/structure/B3003140.png)

![Ethyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B3003141.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3003142.png)

![N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3003143.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3003144.png)